molecular formula C17H16FNO4 B14481171 3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 64590-36-9

3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Cat. No.: B14481171
CAS No.: 64590-36-9
M. Wt: 317.31 g/mol
InChI Key: OICJTPWKZITBQV-UHFFFAOYSA-N
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Description

“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorophenyl group and a hydroxymethyl group in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as an antibacterial or antiviral agent.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit protein synthesis by binding to the bacterial ribosome. The fluorophenyl group could enhance binding affinity, while the hydroxymethyl group might improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antibacterial properties.

    Tedizolid: A more potent derivative of linezolid.

    Cycloserine: An older antibiotic with a similar core structure.

Uniqueness

“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

64590-36-9

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16FNO4/c18-13-3-1-12(2-4-13)11-22-15-7-5-14(6-8-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2

InChI Key

OICJTPWKZITBQV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)CO

Origin of Product

United States

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